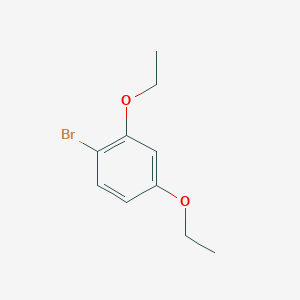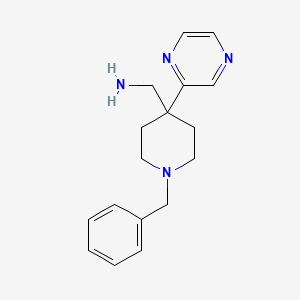
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. The reaction yields protected piperazines, which can be deprotected using thiophenol (PhSH) to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a muscarinic receptor antagonist, particularly targeting muscarinic receptor 4 (M4) . This interaction can modulate neurotransmitter release and has implications for treating neurological diseases such as Alzheimer’s and schizophrenia.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another piperazine derivative with potential anti-tubercular activity.
Uniqueness
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is unique due to its specific pyrazine ring, which can confer different electronic properties and biological activities compared to similar compounds with pyridine or other heterocyclic rings. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C17H22N4 |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C17H22N4/c18-14-17(16-12-19-8-9-20-16)6-10-21(11-7-17)13-15-4-2-1-3-5-15/h1-5,8-9,12H,6-7,10-11,13-14,18H2 |
InChI-Schlüssel |
CBGAQQWQEDFTBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(CN)C2=NC=CN=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


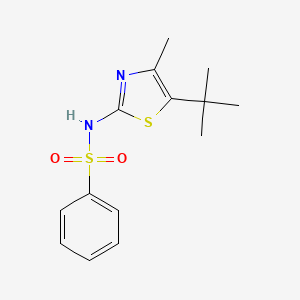
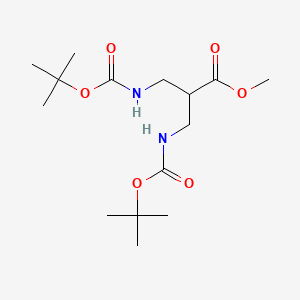

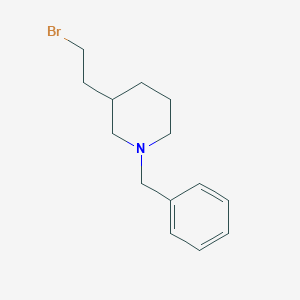
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
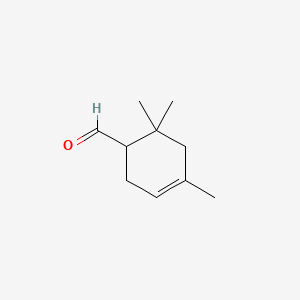
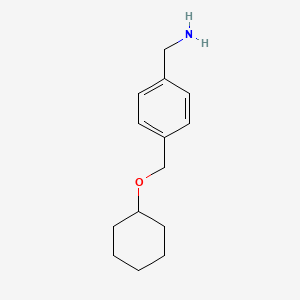

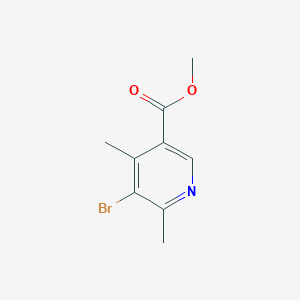
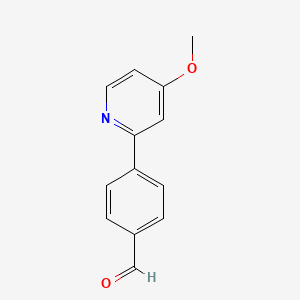
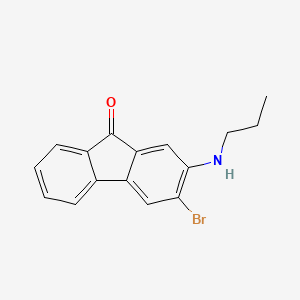
![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
